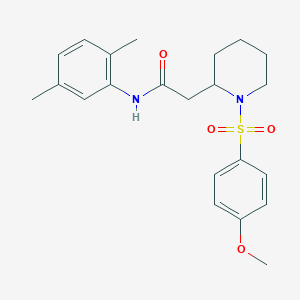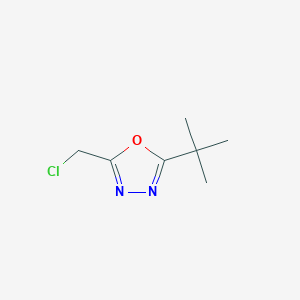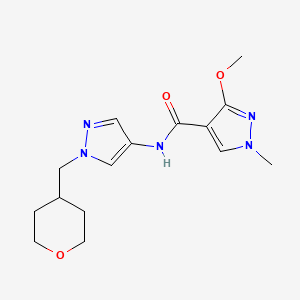
3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized for their structural properties. The synthesis of pyrazole and pyrazolopyrimidine derivatives has been explored, with studies detailing the reaction processes, structural elucidation using various spectroscopic techniques, and the potential for creating novel compounds with varied biological activities (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Certain pyrazole derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, suggesting the potential for these compounds in cancer research. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases showed cytotoxicity against colon, lung, breast, and liver cancer cells, highlighting the therapeutic potential of these compounds in oncology (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial Activity
Research on pyran-2-carboxamide derivatives related to the compound of interest has shown antimicrobial properties, with some compounds exhibiting significant activity against bacterial and fungal strains. This suggests the utility of such derivatives in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Herbicidal Activity
Pyrazole-4-carboxamide derivatives have also been synthesized and tested for their herbicidal efficacy against various weeds, indicating the potential for agricultural applications. The substitution pattern on the pyrazole ring significantly affects the herbicidal activity and selectivity, offering insights into designing effective herbicides (Ohno et al., 2004).
Annular Tautomerism Studies
The tautomerism of NH-pyrazoles, including those structurally related to the compound , has been studied both in solution and in the solid state. These studies provide valuable information on the dynamic chemical behavior of pyrazole derivatives, which is essential for understanding their reactivity and interactions in various environments (Cornago et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
The compound interacts with its target, the EGFR, by binding to it. This binding inhibits the activity of the receptor, preventing it from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation . The compound is particularly effective against EGFR with certain mutations, including the T790M mutation .
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is involved in the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound pf-06747775, which has a similar structure, has been found to have desirable adme properties
Result of Action
The result of the compound’s action is a decrease in the proliferation of cells with mutant EGFR. This could potentially lead to a reduction in the size of tumors caused by these cells . The compound’s selectivity for mutant EGFR over wild-type EGFR suggests that it could have fewer side effects than treatments that target EGFR indiscriminately .
properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-19-10-13(15(18-19)22-2)14(21)17-12-7-16-20(9-12)8-11-3-5-23-6-4-11/h7,9-11H,3-6,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYHJNRLAQFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


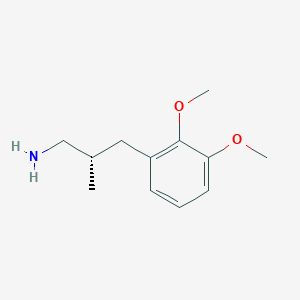
![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)


![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)

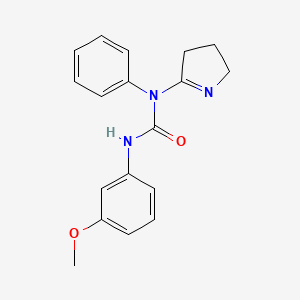
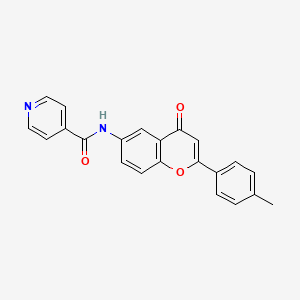
![(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2442041.png)
![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
